molecular formula C19H34FO2P B594013 Methyl gamma-linolenyl fluorophosphonate CAS No. 1370451-91-4

Methyl gamma-linolenyl fluorophosphonate

Cat. No.: B594013
CAS No.: 1370451-91-4
M. Wt: 344.4
InChI Key: PYIHGLSRUVHCML-JPFHKJGASA-N
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Description

Methyl γ-Linolenyl Fluorophosphonate (MLnFP) is an analog of methyl arachidonyl fluorophosphonate (MAFP), which has been widely studied as an inhibitor of phospholipases, FAAH, and as a cannabinoid receptor ligand .


Synthesis Analysis

The synthesis of Methyl γ-Linolenyl Fluorophosphonate involves the use of methyl acetate as a solvent . The solvent can be changed by simply evaporating the methyl acetate under a gentle stream of nitrogen and immediately adding the solvent of choice .


Molecular Structure Analysis

The molecular formula of Methyl γ-Linolenyl Fluorophosphonate is C19H34FO2P . The formal name is 6Z,9Z,12Z-octadecatrienyl-phosphonofluoridic acid, methyl ester .


Chemical Reactions Analysis

Methyl γ-Linolenyl Fluorophosphonate is an analog of MAFP, which has been widely studied as an inhibitor of phospholipases, FAAH, and as a cannabinoid receptor ligand .


Physical and Chemical Properties Analysis

Methyl γ-Linolenyl Fluorophosphonate has a molecular weight of 344.4 . It is a solution in methyl acetate . It is soluble in DMF, DMSO, and Ethanol .

Scientific Research Applications

  • Alkyl fluorophosphonates, including Methyl gamma-linolenyl fluorophosphonate, are known for their toxic properties, which were explored for potential applications during wartime (McCombie & Saunders, 1946).

  • Research on related compounds like superparamagnetic nanovectors functionalized with Zoledronate, a bisphosphonate, has shown their potential in cancer treatment, indicating that this compound might have applications in medical research or drug delivery (Benyettou et al., 2009).

  • Studies on the toxicity of alkyl fluorophosphonates in animals and humans suggest the importance of understanding the safety and physiological effects of these compounds (Kilby & Kilby, 1947).

  • The action of alkyl fluorophosphonates on enzymes, such as esterases, was explored, indicating that this compound may affect enzymatic activities, which could be relevant in both toxicology and therapeutic research (Webb, 1948).

  • Methyl arachidonyl fluorophosphonate, a related compound, was studied for its effects on cyclo-oxygenase-2 expression and prostaglandin E2 synthesis in macrophages, which may hint at the biological interactions and mechanisms of action of this compound (Lin & Chen, 1999).

Safety and Hazards

Methyl γ-Linolenyl Fluorophosphonate is classified as Eye Irritant 2, Flammable Liquid 2, and STOT SE 3 . It has hazard statements H225, H319, and H336 .

Future Directions

The pharmacology of the γ- linolenyl analog of MAFP has not been completely investigated . Therefore, future research could focus on fully understanding the pharmacology of Methyl γ-Linolenyl Fluorophosphonate. This could potentially lead to the development of new therapeutics .

Biochemical Analysis

Biochemical Properties

Methyl gamma-linolenyl fluorophosphonate interacts with several enzymes and proteins. It is known to inhibit phospholipases, a group of enzymes that hydrolyze phospholipids into fatty acids and other lipophilic substances . It also inhibits FAAH, an enzyme that contributes to the metabolic breakdown of endocannabinoids . Furthermore, it acts as a ligand for cannabinoid receptors, which are part of the endocannabinoid system involved in a variety of physiological processes .

Cellular Effects

The effects of this compound on cellular processes are not completely understood as the pharmacology of this compound has not been fully investigated . Given its known interactions with phospholipases, FAAH, and cannabinoid receptors, it can be inferred that it may influence cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and its influence on enzyme activity. It binds to and inhibits the activity of phospholipases and FAAH, thereby affecting the metabolic processes these enzymes are involved in . It also acts as a ligand for cannabinoid receptors, potentially influencing the signaling pathways these receptors are involved in .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings, including its stability, degradation, and long-term effects on cellular function, have not been fully investigated .

Dosage Effects in Animal Models

The effects of different dosages of this compound in animal models have not been fully explored .

Metabolic Pathways

This compound is involved in the metabolic pathways of phospholipids and endocannabinoids, due to its inhibitory effects on phospholipases and FAAH .

Properties

IUPAC Name

(6Z,9Z,12Z)-1-[fluoro(methoxy)phosphoryl]octadeca-6,9,12-triene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H34FO2P/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(20,21)22-2/h7-8,10-11,13-14H,3-6,9,12,15-19H2,1-2H3/b8-7-,11-10-,14-13-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYIHGLSRUVHCML-JPFHKJGASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCC=CCCCCCP(=O)(OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\CCCCCP(=O)(OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H34FO2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the significance of studying Methyl gamma-Linolenyl Fluorophosphonate in the context of human GIVD cytosolic phospholipase A2?

A1: Human GIVD cytosolic phospholipase A2 (cPLA2) is an enzyme involved in the release of arachidonic acid, a precursor to inflammatory mediators. Inhibiting cPLA2 is a potential therapeutic strategy for inflammatory diseases. This compound is being investigated as a potential inhibitor of cPLA2. The research detailed in these papers [1, 2] focuses on understanding the structural basis of this inhibition.

Q2: What insights do the crystal structures provide about the interaction between this compound and human GIVD cytosolic phospholipase A2?

A2: The studies utilized X-ray crystallography to determine the three-dimensional structure of human GIVD cPLA2 in complex with this compound [1, 2]. These structures reveal the specific binding interactions between the inhibitor and the enzyme's active site. This information is crucial for designing more potent and selective cPLA2 inhibitors. One study even included Terbium Chloride to further stabilize the complex for analysis [2]. Visualizing the inhibitor bound to its target provides essential information for structure-based drug design.

  1. Human GIVD cytosolic phospholipase A2 in complex with this compound.
  2. Human GIVD cytosolic phospholipase A2 in complex with this compound inhibitor and Terbium Chloride.

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